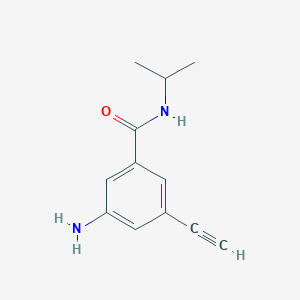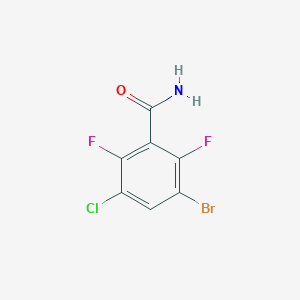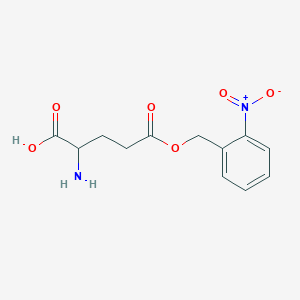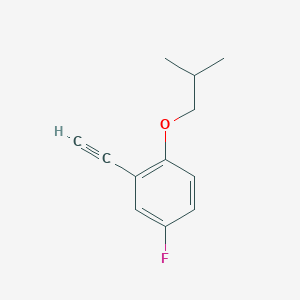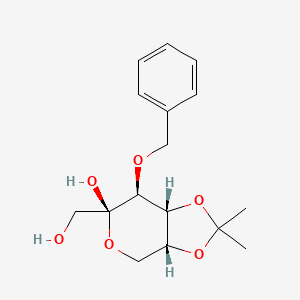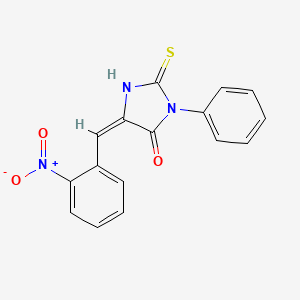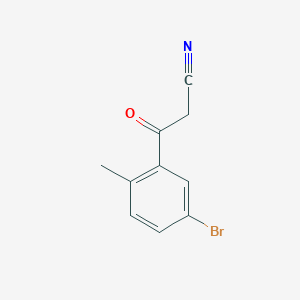
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile is an organic compound that features a brominated aromatic ring and a nitrile group
Méthodes De Préparation
The synthesis of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile can be achieved through several methodsThe reaction conditions typically involve the use of bromine and a suitable catalyst, such as iron powder, to facilitate the bromination process . The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .
Analyse Des Réactions Chimiques
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and the development of potential therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile can be compared with other similar compounds, such as:
5-Bromo-2-methoxyphenol: This compound also features a brominated aromatic ring but has a methoxy group instead of a nitrile group.
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine: This compound contains a pyrrolidine ring attached to the brominated aromatic ring.
The uniqueness of this compound lies in its combination of a brominated aromatic ring and a nitrile group, which imparts specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
3-(5-bromo-2-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Clé InChI |
WZOHAVXFMWQZMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

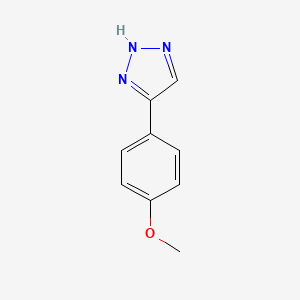
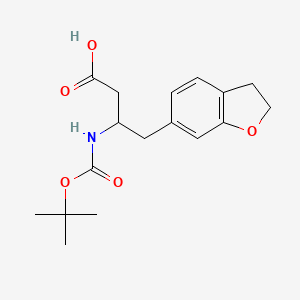
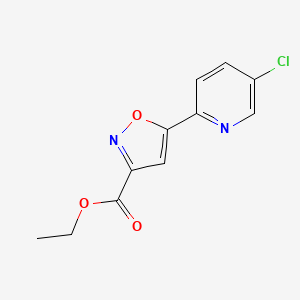

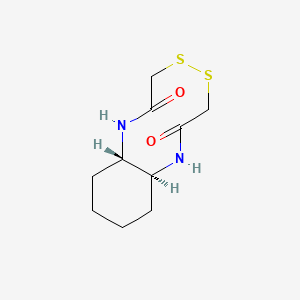
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
